Angustifoline

Description

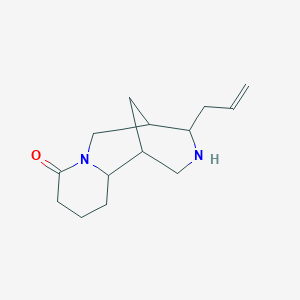

Structure

3D Structure

Properties

IUPAC Name |

10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angustifoline: Structural Characterization, Biosynthesis, and Isolation Protocols

Executive Summary

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid (QA) predominantly isolated from Lupinus angustifolius (narrow-leafed lupin). Unlike the tetracyclic "sparteine-type" alkaloids (e.g., lupanine), angustifoline possesses a unique tricyclic framework characterized by a secondary amine and a reactive allyl side chain. This structural distinctiveness makes it a critical marker in chemotaxonomy and a versatile scaffold for semi-synthetic drug discovery. This guide provides a definitive analysis of its chemical structure, molecular weight, biosynthetic origin, and isolation methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Angustifoline is distinguished by its specific stereochemistry and the presence of a vinyl group, which serves as a handle for chemical derivatization.

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| Common Name | (-)-Angustifoline |

| IUPAC Name | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0^{2,7}]tridecan-6-one |

| CAS Registry Number | 550-43-6 |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight (Average) | 234.34 g/mol |

| Monoisotopic Mass | 234.1732 Da |

| SMILES | C=CC[C@H]1[C@H]2C[C@H]3CCCC(=O)N3C2 |

| Physical State | Crystalline solid or oil (depending on purity/salt form) |

| Solubility | Soluble in DCM, CHCl₃, Ethanol, Methanol; Sparingly soluble in water (free base) |

| pKa (Predicted) | ~9.5 (Secondary amine nitrogen) |

Structural Commentary

The molecule consists of a cytisine-like tricyclic core but differs by the opening of the D-ring, resulting in a secondary amine at position 12 and an allyl group at position 13.

-

N1 Position: Tertiary amide nitrogen (non-basic, part of the lactam ring).

-

N12 Position: Secondary amine (basic, protonation site).

-

C13 Position: Substituted with an allyl group (

), a diagnostic feature in NMR spectroscopy.

Biosynthetic Origin

Angustifoline belongs to the lysine-derived alkaloid family. Its biosynthesis branches from the tetracyclic quinolizidine pathway.[1] While lupanine is formed via the cyclization of the diiminium cation, angustifoline is often considered a degradation product or a divergent metabolite where the fourth ring (D-ring) fails to close or undergoes ring fission.

Biosynthetic Pathway Visualization

The following diagram illustrates the logical flow from the amino acid precursor to the tricyclic angustifoline.

Figure 1: Simplified biosynthetic relationship placing Angustifoline within the Quinolizidine Alkaloid pathway.

Isolation & Purification Protocol

The isolation of angustifoline from Lupinus seeds relies on its basicity and solubility differential between acidic and alkaline aqueous phases. The following protocol is a self-validating system designed to separate alkaloids from lipids and neutral plant matrix components.

Reagents Required[9][10]

-

Plant Material: Lupinus angustifolius seeds (milled to fine flour).[2]

-

Solvents: 0.5 M HCl, Dichloromethane (DCM), Ethanol, 25% Ammonium Hydroxide or 5 M NaOH.

-

Stationary Phase: Silica gel 60 (0.040–0.063 mm).

Step-by-Step Methodology

Phase 1: Extraction of Crude Alkaloids[3]

-

Homogenization: Suspend 100 g of lupin flour in 500 mL of 0.5 M HCl. Stir mechanically for 2 hours at room temperature. Rationale: Protonation of N12 converts angustifoline to its water-soluble salt form.

-

Clarification: Centrifuge the slurry at 4,000 x g for 15 minutes. Collect the supernatant.

-

Defatting (Optional but Recommended): Wash the acidic supernatant with 100 mL DCM. Discard the organic layer (contains fats/waxes).

-

Basification: Adjust the pH of the aqueous phase to pH > 12 using 5 M NaOH. Rationale: Deprotonation renders the alkaloid neutral and lipophilic.

-

Liquid-Liquid Extraction: Extract the alkaline aqueous phase with DCM (3 x 150 mL).

-

Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the Crude Alkaloid Extract .

Phase 2: Purification via Column Chromatography

-

Column Packing: Slurry pack a glass column with Silica gel 60 using DCM.

-

Loading: Dissolve the crude extract in a minimum volume of DCM and load onto the column.

-

Elution Gradient:

-

Start: 100% DCM (Elutes non-polar impurities).

-

Gradient: 98:2 to 90:10 DCM:Methanol (v/v).

-

Note: Angustifoline typically elutes before lupanine due to the secondary amine's interaction with silica and the specific polarity of the tricyclic system.

-

-

TLC Monitoring: Check fractions using TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1). Visualize with Dragendorff’s reagent (Orange spots).

Isolation Workflow Diagram

Figure 2: Process flow for the extraction and purification of Angustifoline.

Analytical Characterization

To validate the identity of isolated Angustifoline, researchers must look for specific spectral fingerprints.

Mass Spectrometry (GC-MS)[2][4]

-

Molecular Ion (M+): m/z 234 (detectable, often weak).

-

Base Peak: m/z 193. This corresponds to the loss of the allyl group (

), a fragmentation pathway characteristic of C-allyl quinolizidines. -

Other Fragments: m/z 150, 112, 55.

Nuclear Magnetic Resonance (NMR)[10][13][14][15]

-

¹H NMR Diagnostic Signals:

-

Allyl Group: A multiplet at ~5.7-5.9 ppm (methine

) and terminal alkene protons at ~5.0-5.2 ppm. -

Lactam Region: Protons adjacent to the lactam nitrogen and carbonyl exhibit distinct deshielding.

-

-

¹³C NMR:

-

Carbonyl (C=O): Signal typically around 170-172 ppm.

-

Allyl Carbons: Distinct signals for the vinyl carbons (~135 ppm and ~117 ppm).

-

Pharmacological Potential

Angustifoline is of interest in drug development due to its bispidine-like core.

-

Antimicrobial Activity: Exhibits moderate bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

-

Semi-Synthesis Precursor: The secondary amine (N12) allows for N-alkylation or acylation to create libraries of derivatives with enhanced bioavailability or potency.

-

Toxicity: While less toxic than sparteine, it is a deterrent to herbivores. In drug development, its safety window must be established early via cytotoxicity assays (e.g., MTT assay on HepG2 cells).

References

-

PubChem. (2025).[4][5][6][7] Angustifoline (Compound).[5][6][7][8][9][2][3] National Library of Medicine.[6] [Link]

-

Bunsupa, S., et al. (2012).[10][9] "Quinolizidine Alkaloid Biosynthesis: Recent Advances and Future Prospects." Frontiers in Plant Science. [Link]

-

Wink, M. (1993). "Quinolizidine alkaloids."[4][1][2][3] Methods in Plant Biochemistry. Academic Press. [Link]

-

Erdemoglu, N., et al. (2007). "Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract." Phytochemistry Reviews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Baptifoline | C15H20N2O2 | CID 160543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Angustifoline | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Angustifolin | C21H28O6 | CID 21575185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Angustine | C20H15N3O | CID 441983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Angustifoline (C14H22N2O) [pubchemlite.lcsb.uni.lu]

- 9. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 10. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

Angustifoline in Lupinus angustifolius Seeds: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of angustifoline, a significant quinolizidine alkaloid present in the seeds of Lupinus angustifolius (narrow-leafed lupin). Designed for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, analytical quantification, and the genetic and environmental factors influencing the concentration of angustifoline. The content is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a comprehensive understanding of the subject matter.

Introduction to Angustifoline and its Significance

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid that constitutes a notable portion of the total alkaloid profile in Lupinus angustifolius seeds.[1] While lupanine is typically the most abundant alkaloid, angustifoline can account for 10-15% of the total alkaloid content.[2] Quinolizidine alkaloids are secondary metabolites that serve as a defense mechanism for the plant against herbivores and pathogens due to their bitter taste and toxicity.[3][4] This inherent bioactivity also makes them objects of interest for pharmacological and toxicological research. From a drug development perspective, understanding the structure and properties of angustifoline is crucial for assessing its potential as a therapeutic agent or as a scaffold for novel drug synthesis. Conversely, for the food and feed industry, minimizing its content is a primary goal in the breeding of "sweet" lupin varieties.[5] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), angustifoline is classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Biosynthesis of Angustifoline in Lupinus angustifolius

The biosynthesis of all quinolizidine alkaloids, including angustifoline, originates from the amino acid L-lysine.[7] The initial and rate-limiting step is the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[7] This foundational step is critical, and its regulation significantly impacts the overall production of quinolizidine alkaloids. Subsequent enzymatic reactions, which are not yet fully elucidated, lead to the formation of the characteristic tricyclic and tetracyclic ring structures of this alkaloid class. The biosynthesis primarily occurs in the green, aerial parts of the plant, from where the alkaloids are translocated to other tissues, with significant accumulation in the seeds.[3]

Lysine [label="L-Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cadaverine [label="Cadaverine"]; Intermediates [label="Cyclized Intermediates"]; Tricyclic [label="Tricyclic QAs\n(e.g., Angustifoline)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetracyclic [label="Tetracyclic QAs\n(e.g., Lupanine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Lysine -> Cadaverine [label="Lysine Decarboxylase (LDC)"]; Cadaverine -> Intermediates [label="Multiple Enzymatic Steps"]; Intermediates -> Tricyclic; Intermediates -> Tetracyclic; }

Figure 1: Simplified overview of the quinolizidine alkaloid biosynthetic pathway.

Factors Influencing Angustifoline Content

The concentration of angustifoline in Lupinus angustifolius seeds is not static; it is influenced by a complex interplay of genetic and environmental factors. This variability is a critical consideration for both agricultural breeding programs and pharmacological sourcing.

Genetic Determinants

The genetic makeup of the lupin plant is the primary determinant of its alkaloid profile. A wide polymorphism in the total alkaloid content of narrow-leaved lupine seeds has been observed, with concentrations ranging from as low as 0.0005% to as high as 2.8752% of the seed's dry weight.[8] Breeding efforts have focused on selecting for "sweet" varieties with low quinolizidine alkaloid content, a trait often governed by recessive genes.[9] While the specific genes controlling angustifoline levels are part of the broader quinolizidine alkaloid biosynthetic pathway, modern molecular breeding techniques are being employed to develop cultivars with consistently low levels of these antinutritional factors.[10]

Environmental Impact

Environmental conditions during the plant's growth and development can significantly modulate the genetic predisposition for alkaloid production. Key environmental factors include:

-

Nutrient Availability: Potassium deficiency has been shown to cause a significant, up to eight-fold, increase in the total quinolizidine alkaloid content in sweet varieties of L. angustifolius.[11]

-

Water Availability: Drought stress can lead to an increase in the concentration of alkaloids in the seeds.[12]

-

Climate: Temperature and light exposure are also known to affect the production and accumulation of quinolizidine alkaloids.[11] Generally, lupins grown in warmer, southern latitudes tend to have higher alkaloid content than those grown in cooler, northern regions.[2]

| Factor | Influence on Total Alkaloid Content | Reference |

| Genetics | Primary determinant; wide variation between cultivars. | [8] |

| Potassium Deficiency | Can increase content up to 8-fold in sweet varieties. | [11] |

| Drought Stress | Tends to increase alkaloid concentration. | [12] |

| Growing Latitude | Higher content generally observed in warmer, southern climates. | [2] |

Analytical Methodologies for Angustifoline Quantification

Accurate and precise quantification of angustifoline is essential for quality control in the food and feed industries, as well as for research in pharmacology and plant science. The current standard for alkaloid analysis involves chromatographic separation coupled with mass spectrometric detection.

Extraction of Quinolizidine Alkaloids from Lupin Seeds

The choice of extraction methodology is critical to ensure the efficient and reproducible recovery of angustifoline from the complex seed matrix. An acid-base extraction protocol is commonly employed.

Step-by-Step Extraction Protocol:

-

Homogenization: Grind a representative sample of Lupinus angustifolius seeds to a fine powder to increase the surface area for extraction.

-

Acidic Extraction: Suspend the powdered sample in an acidic aqueous solution (e.g., 0.1 M HCl). This protonates the alkaloids, increasing their solubility in the aqueous phase.

-

Basification: After a suitable extraction period (e.g., 1-2 hours with agitation), filter or centrifuge the mixture to remove solid debris. Adjust the pH of the resulting supernatant to a basic range (e.g., pH 11-12) using a strong base like NaOH or KOH. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

-

Organic Solvent Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as dichloromethane or a mixture of dichloromethane and isopropanol.[5] The alkaloids will partition into the organic phase. Repeat this step multiple times to ensure complete extraction.

-

Drying and Concentration: Pool the organic extracts and dry them using an anhydrous salt like sodium sulfate to remove any residual water. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for subsequent chromatographic analysis.

start [label="Grind Lupin Seeds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_extraction [label="Acidic Aqueous Extraction"]; basification [label="Basification of Supernatant"]; l_l_extraction [label="Liquid-Liquid Extraction\nwith Organic Solvent"]; drying_concentration [label="Drying and Concentration\nof Organic Phase"]; end [label="Crude Alkaloid Extract", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acid_extraction; acid_extraction -> basification; basification -> l_l_extraction; l_l_extraction -> drying_concentration; drying_concentration -> end; }

Figure 2: General workflow for the extraction of quinolizidine alkaloids from lupin seeds.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred method for the sensitive and selective quantification of angustifoline due to its high resolution, speed, and specificity.[13][14]

Exemplary UHPLC-MS/MS Protocol:

-

Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

-

Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

-

Injection Volume: Typically 1-5 µL of the reconstituted extract.

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used as the alkaloids readily form protonated molecules ([M+H]⁺).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole instrument. This involves selecting a specific precursor ion for angustifoline and monitoring for one or more characteristic product ions after fragmentation. This highly selective approach minimizes matrix interference. For high-resolution instruments, quantification can be based on the extracted ion chromatogram of the accurate mass of the protonated molecule.[15]

-

-

Quantification: A calibration curve is constructed using certified reference standards of angustifoline at various concentrations. The concentration of angustifoline in the sample is then determined by comparing its peak area to the calibration curve.

Method Validation Parameters:

A robust analytical method for angustifoline quantification must be validated to ensure its reliability. Key validation parameters include:

| Parameter | Description | Typical Values for Angustifoline | Reference |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 | [16] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.503 µg/mL | [16] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 1.509 µg/mL | [16] |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Assessed by Relative Standard Deviation (RSD). | [17] |

| Accuracy | The closeness of the measured value to the true value. | Assessed by recovery studies. | [17] |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Assessed by comparing chromatograms of blank and spiked samples. | [18] |

Conclusion and Future Perspectives

Angustifoline remains a compound of significant interest in the study of Lupinus angustifolius. For drug development professionals, its bioactivity warrants further investigation into its specific pharmacological mechanisms of action. For plant scientists and breeders, the continued development of molecular markers associated with low angustifoline content will be crucial for the creation of safer and more valuable lupin cultivars. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of angustifoline, which is fundamental to advancing research in both these fields. As analytical technologies continue to improve in sensitivity and throughput, we can expect a more detailed understanding of the complex regulation of angustifoline biosynthesis and its ecological and pharmacological roles.

References

- Boon, P. E., & van der Veen, M. (2015). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12306807, Angustifoline. Retrieved from [Link].

- Koch, W., & Strack, D. (1995). Method for treating and processing lupine seeds containing alkaloid, oil and protein. U.S. Patent No. 6,335,044. Washington, DC: U.S.

- Gómez-Garrido, J., & Pérez-Sánchez, H. (2023). Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. Food Additives & Contaminants: Part A, 40(7), 987-1002.

- Ferreira, V. F., & de Souza, M. C. B. V. (2018). Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 57-60). Royal Society of Chemistry.

- D'Avolio, A., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. Journal of Pharmaceutical and Biomedical Analysis, 231, 115401.

- Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87.

- González-Andrade, M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863–27891.

- Wink, M. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. Molecules, 25(7), 1583.

- Singh, V. K., et al. (2024). UHPLC-MS/MS Technique: Applications in Analytical Chemistry. Asian Journal of Chemistry, 36(5), 1121-1126.

- Słomski, R., et al. (2023). Pollen Development and Stainability in Vicia faba L. and Lupinus angustifolius L. Plants, 12(13), 2533.

- Taylor, C. M., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, 808560.

- Della Pia, E. A., et al. (2023). Compositional Attributes of Blue Lupin (Lupinus angustifolius) Seeds for Selection of High-Protein Cultivars. Journal of Agricultural and Food Chemistry, 71(45), 18058–18070.

- Anokhina, T. A., & Kuptsov, V. N. (2021). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. Vavilov Journal of Genetics and Breeding, 25(2), 195-202.

- Kroc, M., et al. (2019). Breeding for low alkaloid content in white lupin (Lupinus albus). Wageningen University & Research.

- Montoro, P., et al. (2017). A Validated Method for the Quality Control of Andrographis paniculata Preparations. Planta Medica, 83(10/11), 885-891.

- Anokhina, T. A., & Kuptsov, V. N. (2018). Genetic resources of narrow-leaved lupine (Lupinus angustifolius L.) and their role in its domestication and breeding. Vavilov Journal of Genetics and Breeding, 22(5), 539-548.

- Van der Veen, M. (2021).

- Hwang, C., et al. (2019). Representative analyzed L. angustifolius chromatograms of lupin alkaloids.

- Della Pia, E. A., et al. (2023). Compositional Attributes of Blue Lupin (Lupinus angustifolius) Seeds for Selection of High-Protein Cultivars.

- Anokhina, T. A., & Kuptsov, V. N. (2018). Genetic resources of narrow-leaved lupine (Lupinus angustifolius L.) and their role in its domestication and breeding.

- Flors, V., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 438.

- Annicchiarico, P., et al. (2020).

- Lee, G. A., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20281–20288.

- González-Andrade, M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity.

- Wang, Z., et al. (2015). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules, 20(10), 18748-18761.

- Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(11), 179.

- Flors, V., et al. (2014).

- Heubach, J. F., et al. (1999). Mode of antinociceptive and toxic action of alkaloids of Aconitum spec. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(2), 167-175.

- Petravic-Tominac, V., et al. (2024).

- Manzo, E., et al. (2021). UHPLC-MS Method for the Analysis of the Molecular Adjuvant Sulfavant A. Applied Sciences, 11(4), 1451.

- Kaczmarek, Z., et al. (2014). Diversity of Selected Lupinus angustifolius L. Genotypes at the Phenotypic and DNA Level with Respect to Microscopic Seed Coat. International Journal of Molecular Sciences, 15(8), 14477-14495.

- Castañeda-Ovando, A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Molecules, 26(14), 4241.

- Jansen, G., et al. (2015). Composition, environmental stability and potential of genetic improvement of fatty acids of Lupinus angustifolius. Journal of Applied Botany and Food Quality, 88, 137-142.

- Yang, H., et al. (2021). Identification of Gray Leaf Spot Disease Candidate Gene in Narrow-Leafed Lupin (Lupinus angustifolius L.). Frontiers in Plant Science, 12, 708819.

- Anokhina, T. A., & Kuptsov, V. N. (2023). Interrelations between the main seed quality characteristics of narrowleaf lupine from the VIR collection. Vavilov Journal of Genetics and Breeding, 27(4), 385-392.

- Annicchiarico, P., et al. (2020). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material.

- Schifano, F., & Chiappini, S. (2023). An Update on Psychoactive Substances: Pharmacology and Toxicology Issues. International Journal of Molecular Sciences, 24(16), 12948.

- Bartos, M., et al. (2024). Development and validation of an analytical method based on QuEChERS followed by UHPLC-ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. Food Chemistry, 447, 138883.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

- 5. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 6. Angustifoline | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic resources of narrow-leaved lupine (Lupinus angustifolius L.) and their role in its domestication and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Interrelations between the main seed quality characteristics of narrowleaf lupine from the VIR collection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Validated Method for the Quality Control of Andrographis paniculata Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Angustifoline and Lupanine Alkaloids

Executive Summary

This guide provides a rigorous technical comparison between Lupanine and Angustifoline , two dominant quinolizidine alkaloids (QAs) found in Lupinus species.[1] While they share a biosynthetic origin, their divergence in ring topology—tetracyclic (Lupanine) versus tricyclic (Angustifoline)—fundamentally alters their physicochemical properties, receptor binding affinities, and synthetic utility.

For drug development professionals, the critical distinction lies in molecular rigidity versus derivatization potential . Lupanine presents a rigid, metabolically stable scaffold ideal for nAChR agonism. Angustifoline, possessing a secondary amine and an allyl pendant via ring cleavage, offers a versatile "reactive handle" for semi-synthetic library generation, despite its lower native toxicity.

Part 1: Structural & Physicochemical Divergence

The primary differentiator between these alkaloids is the integrity of the D-ring.

Molecular Architecture

| Feature | Lupanine | Angustifoline |

| IUPAC Name | (7S,7aR,14S,14aR)-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-one | (1R,9R,11S)-11-allyl-3-oxo-1,2,3,4,5,6,7,8,9,11-decahydro-7,11-methanoazecino[5,4-b]indole (Simplified: Tricyclic amino-ketone) |

| Formula | C₁₅H₂₄N₂O | C₁₄H₂₂N₂O |

| MW | 248.36 g/mol | 234.34 g/mol |

| Skeleton | Tetracyclic (Sparteine-type) | Tricyclic (Open D-ring) |

| Nitrogen Centers | N1 (Tertiary, amide-like); N16 (Tertiary amine) | N1 (Tertiary, lactam); N12 (Secondary amine) |

| Key Functional Group | Lactam (C2=O) | Secondary Amine + Allyl Group |

| LogP (Predicted) | ~1.8 - 2.2 | ~1.4 - 1.7 |

| Solubility | Soluble in CH₂Cl₂, EtOH; Moderate in H₂O | Higher polarity due to 2° amine; Soluble in EtOH |

The "Ring D" Cleavage Event

Lupanine maintains a rigid "bis-quinolizidine" cage. In contrast, Angustifoline represents a seco-analogue where the D-ring has undergone oxidative cleavage.

-

Consequence: This opening exposes a secondary amine (-NH) and an allyl side chain.

-

Medicinal Chemistry Implication: Lupanine is chemically inert at the N16 position. Angustifoline's N12 secondary amine allows for rapid

-alkylation or acylation, making it a superior scaffold for Structure-Activity Relationship (SAR) expansion.

Part 2: Biosynthetic Origins & Metabolic Flux

Understanding the biosynthetic flux is critical for metabolic engineering or selecting plant genotypes for extraction. Angustifoline is not a precursor to lupanine; rather, it is a downstream product of tetracyclic degradation.

Pathway Logic

The synthesis begins with L-Lysine decarboxylation.[2] The pathway bifurcates after the formation of the tetracyclic skeleton.

-

Lysine

Cadaverine: Catalyzed by Lysine Decarboxylase (LDC).[2] -

Cyclization: Formation of the sparteine/lupanine skeleton via Copper Amine Oxidase (CuAO).

-

Oxidative Cleavage: Lupanine is oxidized (likely by cytochrome P450s) to open the D-ring, yielding Angustifoline.

Biosynthetic Pathway Diagram

Figure 1: Biosynthetic relationship showing Angustifoline as a downstream oxidative product of the Lupanine skeleton.[2][3]

Part 3: Pharmacodynamics & Toxicology[3]

Mechanism of Action (nAChR Interaction)

Both alkaloids act as agonists at nicotinic acetylcholine receptors (nAChRs), but with distinct profiles.

-

Lupanine: Exhibits higher affinity for neuronal nAChRs (specifically

and-

Effect: CNS stimulation, potential anti-addictive properties (partial agonism).

-

-

Angustifoline: The flexibility introduced by the open ring reduces binding affinity for the orthosteric site of nAChRs compared to lupanine.

-

Effect: Lower CNS toxicity; often investigated for antimicrobial or hypoglycemic properties rather than neurological targets.

-

Toxicology Comparison

| Parameter | Lupanine | Angustifoline |

| Acute Toxicity (LD50, Rat, Oral) | ~400 mg/kg | > 500 mg/kg (Estimated) |

| Teratogenicity | "Crooked Calf Disease" (moderate risk) | Lower risk profile |

| Metabolic Stability | High. Excreted largely unchanged in urine. | Moderate. 2° amine prone to conjugation (glucuronidation). |

| Clinical Symptoms | Tremors, convulsions, respiratory failure. | Mild sedation, GI disturbance. |

Part 4: Analytical Methodologies

Separating these alkaloids requires precise chromatographic conditions due to their shared basicity.

GC-MS Fragmentation Patterns

Mass spectrometry is the gold standard for identification.

-

Lupanine (MW 248):

-

Base Peak:m/z 136 or 149 (Typical retro-Diels-Alder cleavage of the B/C rings).

-

Molecular Ion:[4] [M]+ 248 (often distinct).

-

-

Angustifoline (MW 234):

-

Base Peak:m/z 193 (Loss of the allyl group

). -

Diagnostic Fragment:m/z 112 (Cleavage adjacent to the secondary amine).

-

Molecular Ion:[4] [M]+ 234.

-

Chromatographic Separation (GC)

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms):

-

Elution Order: Angustifoline elutes before Lupanine.

-

Reasoning: Angustifoline has a lower molecular weight and slightly lower boiling point despite the polarity of the amine, whereas the rigid Lupanine interacts more strongly with the stationary phase in late-eluting temperature ramps.

Part 5: Isolation Protocol (Self-Validating)

Objective: Isolate an alkaloid-rich fraction containing both targets from Lupinus angustifolius seeds, followed by fractionation.

Reagents

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), 0.5M HCl, 2M NaOH.

-

Solid Phase: Diatomaceous earth (e.g., Celite) or Strong Cation Exchange (SCX) resin.

Step-by-Step Workflow

-

Defatting (Crucial Pre-step):

-

Macerate ground seeds in

-hexane for 2 hours. Discard hexane (removes lipids that interfere with GC/LC).

-

-

Acidic Extraction (Protonation):

-

Basification (The Switch):

-

Evaporate MeOH. Adjust aqueous residue to pH 12 using 2M NaOH.

-

Validation: Check pH with strip. Solution must be basic to deprotonate alkaloids (

), making them hydrophobic.

-

-

Liquid-Liquid Extraction (LLE):

-

Extract the basic aqueous phase 3x with DCM.

-

Combine organic layers and dry over anhydrous Na₂SO₄.

-

-

Purification (Separation of Angustifoline vs. Lupanine):

-

Method: Flash Chromatography (Silica Gel).[6]

-

Mobile Phase: Gradient of CHCl₃

CHCl₃:MeOH:NH₄OH (90:9:1). -

Result: Lupanine (less polar) elutes first; Angustifoline (more polar due to 2° amine H-bonding) elutes later on silica. Note: This reverses the GC elution order.

-

Isolation Logic Diagram

Figure 2: Acid-Base extraction logic exploiting the pH-dependent solubility of quinolizidine alkaloids.

References

-

Wink, M. (1993). Quinolizidine alkaloids.[9][5][6][7][8][10][11][12][13][14][15] Methods in Plant Biochemistry, 8, 197-239.

-

Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.

-

European Food Safety Authority (EFSA). (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food.[13] EFSA Journal.

-

Wink, M., & Hartmann, T. (1982). Physiological and biochemical aspects of quinolizidine alkaloid biosynthesis in cell suspension cultures of Lupinus polyphyllus. Plant Physiology.

-

Boschin, G., et al. (2008). Quinolizidine alkaloids in seeds of Lupinus species of different origins. Journal of Agricultural and Food Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR [bfr.bund.de]

- 9. researchgate.net [researchgate.net]

- 10. aussielupins.org.au [aussielupins.org.au]

- 11. mdpi.com [mdpi.com]

- 12. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Angustifoline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility for Drug Development Professionals

Introduction: The Rising Profile of a Quinolizidine Alkaloid

Angustifoline, a tricyclic quinolizidine alkaloid primarily isolated from plants of the Lupinus genus, is an emerging natural product with significant therapeutic potential.[1] Historically, lupin alkaloids have been a subject of interest for their diverse biological activities.[1] Recent research has highlighted angustifoline's promising antimicrobial and anticancer properties, positioning it as a compelling candidate for further investigation in drug discovery and development programs.[2][3] This technical guide provides an in-depth exploration of the core physicochemical properties and solubility of angustifoline, offering a critical foundation for researchers, scientists, and drug development professionals seeking to harness its therapeutic promise. Understanding these fundamental characteristics is paramount for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this natural compound into a clinical asset.

Part 1: Core Physicochemical Properties of Angustifoline

Key Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of angustifoline, alongside experimental data for the related alkaloids lupanine and sparteine to provide a valuable comparative context.

| Property | Angustifoline | Lupanine | Sparteine |

| Chemical Structure | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-one | A tetracyclic quinolizidine alkaloid | A tetracyclic bis-quinolizidine alkaloid |

| Molecular Formula | C₁₄H₂₂N₂O | C₁₅H₂₄N₂O | C₁₅H₂₆N₂ |

| Molecular Weight ( g/mol ) | 234.34[2][3] | 248.37 | 234.38 |

| Appearance | Oil[2] | - | Viscous, oily liquid |

| Melting Point (°C) | Not available | - | 30.5[4] |

| pKa | Not available | Not available | pKa1: 2.24, pKa2: 9.46 (at 20°C)[5][6] |

| logP (XLogP3-AA) | 1.4 (Computed)[2] | - | 2.98 (ALOGPS) / 2.03 (ChemAxon) (Predicted)[7] |

| Water Solubility | Not available | - | 3.04 g/L (at 25°C)[5] |

| Solubility in Organic Solvents | Not available | Soluble in methanol or DMSO[8] | Freely soluble in alcohol, chloroform, or ether[6] |

Expert Insights on Physicochemical Properties:

The computed logP of 1.4 for angustifoline suggests a moderate lipophilicity.[2] This is a promising characteristic for a drug candidate, as it indicates a potential balance between aqueous solubility for formulation and lipid membrane permeability for absorption. The presence of two nitrogen atoms in its structure, similar to sparteine, suggests that angustifoline will exhibit basic properties and that its ionization state will be pH-dependent. The pKa values of sparteine (2.24 and 9.46) indicate that it can exist as a mono- or di-protonated species in acidic environments, which would significantly increase its aqueous solubility.[5][6] It is highly probable that angustifoline behaves similarly.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure the scientific integrity of drug development programs, it is crucial to experimentally determine these key physicochemical parameters. The following sections outline the standard, self-validating protocols for these measurements.

Caption: Workflow for the experimental determination of key physicochemical properties.

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a compound at a given pH. For an alkaloid like angustifoline, the pKa will significantly influence its solubility, absorption, and interaction with biological targets.

Causality Behind Experimental Choices: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It relies on monitoring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base). The inflection point of the resulting titration curve corresponds to the pKa of the compound. This method is particularly well-suited for alkaloids, which are basic compounds.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of angustifoline in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a final concentration of approximately 1-10 mM.

-

Calibration of the pH Electrode: Calibrate the pH meter and electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: Titrate the angustifoline solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point. For a compound with multiple ionizable groups, multiple inflection points may be observed.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which mimic the lipid and aqueous environments in the body, respectively.

Step-by-Step Methodology:

-

Preparation of the Two-Phase System: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Addition of the Compound: Add a known amount of angustifoline to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the n-octanol and aqueous phases. Determine the concentration of angustifoline in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation of logP: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Angustifoline]octanol / [Angustifoline]water)

Part 2: Solubility Profile of Angustifoline

Solubility is a critical physicochemical property that significantly impacts a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and suboptimal therapeutic efficacy.

General Solubility of Alkaloids

Alkaloids, in their free base form, are generally characterized by poor solubility in water but good solubility in less polar organic solvents such as chloroform, ether, and ethanol.[9] Conversely, the salts of alkaloids, formed by reacting the basic nitrogen with an acid, are typically water-soluble.[9] This pH-dependent solubility is a key consideration in the formulation of alkaloid-based drugs.

Predicted and Comparative Solubility of Angustifoline

| Solvent | Predicted Solubility of Angustifoline | Comparative Solubility of Lupanine and Sparteine |

| Water | Low (as free base), higher (as salt) | Sparteine: 3.04 g/L (at 25°C)[5] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Likely low | - |

| Ethanol | Likely soluble | Sparteine: Freely soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | Lupanine: Soluble[8] |

| Methanol | Likely soluble | Lupanine: Soluble[8] |

| Chloroform | Likely soluble | Sparteine: Freely soluble[6] |

Expert Insights on Solubility:

Given its alkaloidal nature, angustifoline is expected to exhibit low solubility in neutral aqueous media. However, its solubility should increase significantly in acidic conditions due to the protonation of its nitrogen atoms, forming a more water-soluble salt. The predicted solubility in organic solvents like DMSO and ethanol makes these suitable choices for preparing stock solutions for in vitro assays.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a crucial parameter for understanding the maximum concentration of a drug that can be achieved in solution.

Caption: Workflow for the experimental determination of thermodynamic solubility.

Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the dissolved and undissolved compound, providing a definitive measure of its intrinsic solubility. The use of HPLC or LC-MS for quantification offers high sensitivity and specificity.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid angustifoline to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of angustifoline in the diluted supernatant using a validated HPLC or LC-MS method with a standard curve.

-

Solubility Calculation: Calculate the solubility of angustifoline in each solvent based on the measured concentration and the dilution factor.

Part 3: Implications for Drug Development

The physicochemical properties and solubility of angustifoline have profound implications for its development as a therapeutic agent.

Relationship between Physicochemical Properties and ADME

Caption: The interplay between key physicochemical properties and the ADME profile of a drug candidate.

-

Absorption: The moderate lipophilicity (logP) and potential for pH-dependent solubility (pKa) of angustifoline are favorable for oral absorption. Its ability to exist in both ionized and non-ionized forms allows it to dissolve in the aqueous environment of the gastrointestinal tract and permeate through the lipid membranes of intestinal cells.

-

Distribution: Once absorbed, the logP and pKa will influence how angustifoline distributes throughout the body's tissues and fluids.

-

Metabolism and Excretion: The metabolic fate and route of excretion of angustifoline will also be influenced by its physicochemical properties.

Formulation Strategies

The solubility profile of angustifoline will guide the formulation strategy. For oral administration, formulation approaches may include:

-

Salt Formation: Creating a salt of angustifoline (e.g., hydrochloride salt) is a common and effective strategy to enhance its aqueous solubility and dissolution rate.

-

pH Modification: Formulating angustifoline in a buffered system to maintain an acidic pH can improve its solubility.

-

Use of Co-solvents: For liquid formulations, the use of co-solvents like ethanol or propylene glycol can increase solubility.

Conclusion

Angustifoline presents a compelling profile as a natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its core physicochemical properties and solubility, drawing upon available data and comparative analysis with structurally related alkaloids. The experimental protocols detailed herein offer a robust framework for the systematic characterization of angustifoline, which is an essential step in its journey from a promising natural compound to a potential clinical candidate. Further experimental determination of its pKa, melting point, and a comprehensive solubility profile will be critical for advancing its development and unlocking its full therapeutic value.

References

-

Showing Compound Sparteine (FDB097367) - FooDB. (URL: [Link])

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC. (URL: [Link])

-

Lupanine - Bioaustralis Fine Chemicals. (URL: [Link])

-

Physicochemical properties of isolated alkaloids - ResearchGate. (URL: [Link])

-

Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing). (URL: [Link])

-

Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - NIH. (URL: [Link])

-

Solubility of Plant Constituents - Redheaded Herbalist. (URL: [Link])

-

Sparteine. (URL: [Link])

-

Phytochemical composition and bioactivities of lupin: a review - Oxford Academic. (URL: [Link])

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

-

Lupinine - Wikipedia. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - MDPI. (URL: [Link])

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PubMed Central. (URL: [Link])

-

Sparteine - Wikipedia. (URL: [Link])

-

Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. (URL: [Link])

-

Physico-Chemical Properties and Fatty Acids Composition of Bitter and Sweet Lupine Seed. (URL: [Link])

-

The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Angustifoline | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (-)-SPARTEINE CAS#: 90-39-1 [m.chemicalbook.com]

- 6. Sparteine [drugfuture.com]

- 7. Showing Compound Sparteine (FDB097367) - FooDB [foodb.ca]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Alkaloids [m.chemicalbook.com]

Angustifoline Isolation: A Technical Guide to the Recovery of Secondary Quinolizidines from Lupinus angustifolius

Executive Summary

This technical guide details the isolation, purification, and structural characterization of angustifoline (

Part 1: The Historical Genesis & Chemical Logic

The "Mother Liquor" Discovery (The Wiewiórowski Era)

The isolation of angustifoline is inextricably linked to the work of Maciej Wiewiórowski and his team at the Polish Academy of Sciences in Poznań during the mid-20th century. In the 1950s, while optimizing the industrial extraction of lupanine (the primary alkaloid of L. angustifolius, constituting ~60-70% of total alkaloids), researchers observed a persistent residue in the crystallization mother liquors.

While lupanine readily crystallizes as a perchlorate or hydrochloride salt, the remaining "waste" fraction contained a complex mixture. Wiewiórowski and Bratek (1958) successfully fractionated this mixture, identifying a compound that lacked the tertiary amine stability of lupanine. They named it angustifoline .[1]

The Mechanistic Differentiator: Secondary vs. Tertiary Amines

The core principle of separating angustifoline from the lupanine-dominated matrix lies in their nitrogen substitution:

-

Lupanine: A tertiary amine (rigid, bicyclic fusion). It is chemically stable and lipophilic in basic conditions.

-

Angustifoline: A secondary amine containing a vinyl side chain.

Causality in Extraction: The secondary amine group in angustifoline allows for specific derivatization (e.g., N-methylation or reaction with cyanogen bromide) that alters its solubility profile compared to lupanine. Furthermore, angustifoline salts are generally more soluble in organic solvents than lupanine salts, causing them to remain in the supernatant (mother liquor) during fractional crystallization.

Part 2: Technical Isolation Protocols

Modern Isolation Workflow (Chromatographic Approach)

Recommended for high-purity analytical standards (>98%).

Reagents Required:

-

Dichloromethane (DCM)

-

0.5 M Hydrochloric Acid (HCl)[2]

-

Potassium Hydroxide (KOH) or 25% Ammonium Hydroxide (

) -

Diatomaceous earth (Celite)

-

Silica Gel 60 (0.040–0.063 mm)

Step-by-Step Methodology

-

Defatting (Lipid Removal):

-

Macerate ground L. angustifolius seeds (500g) in n-hexane (1:5 w/v) for 24 hours.

-

Filtrate and discard the hexane (lipids). Dry the biomass.

-

Why: Lipids interfere with the subsequent acid-base partitioning and clog HPLC columns.

-

-

Acid Extraction (Salt Formation):

-

Basification & Lupanine Bulk Removal:

-

Adjust aqueous phase pH to >12.5 using 50% KOH.

-

Extract exhaustively with DCM (3 x 200mL).

-

Critical Step: Dry the DCM extract and redissolve in a minimal volume of acetone/perchloric acid. Allow Lupanine Perchlorate to crystallize out at 4°C.

-

Filter: The solid is Lupanine.[4][5] The filtrate (Mother Liquor) contains Angustifoline.

-

-

Column Chromatography (Purification):

-

Neutralize the mother liquor and evaporate to an oily residue.[4]

-

Load onto a Silica Gel 60 column.

-

Mobile Phase Gradient: Start with Toluene -> tert-Butyl methyl ether (tBME) -> Chloroform -> Methanol.

-

Elution Order: Lupanine (residual) elutes first. Angustifoline elutes in the Chloroform/MeOH (95:5) fraction.

-

Visualization of Isolation Logic

Caption: Figure 1.[6] Fractionation logic separating Angustifoline from the dominant Lupanine matrix via mother liquor processing.

Part 3: Structural Characterization & Validation

To ensure the integrity of the isolated compound, the following physicochemical parameters must be verified. This data validates the "Angustifoline" identity against historical standards established by Wiewiórowski.

Physicochemical Data Table

| Parameter | Value / Characteristic | Diagnostic Significance |

| Formula | MW: 234.34 g/mol | |

| Melting Point | 80–81 °C (Free base) | Distinct from Lupanine (99 °C) |

| Optical Rotation | Levorotatory nature is specific. | |

| IR Spectrum | Crucial: Confirms Secondary Amine. | |

| IR Spectrum | Confirms the vinyl side chain. | |

| Solubility | Soluble in EtOH, CHCl3, DCM | Poorly soluble in water (as free base). |

The NMR Signature

Modern validation relies on

-

Vinyl Group: The presence of a multiplet at 5.7-5.9 ppm (1H) and terminal alkene protons at 5.0-5.2 ppm (2H) is the definitive fingerprint of angustifoline, distinguishing it from the saturated ring system of lupanine.

-

Secondary Amine: The absence of a signal corresponding to the bridgehead nitrogen (present in lupanine) confirms the open ring structure.

Part 4: Biosynthetic Context

Understanding the origin of angustifoline aids in optimizing extraction times (harvesting when concentrations peak).

Caption: Figure 2. Simplified biosynthetic relationship. Angustifoline is structurally derived from the lupanine skeleton.

References

-

Wiewiórowski, M., & Bratek, M. D. (1958). The structure of angustifoline and its derivatives.[1][7] Bulletin de l'Académie Polonaise des Sciences, 6, 7-13. [Verified Context: Foundational structural elucidation paper].

-

Wink, M., et al. (1995).[2] Quinolizidine alkaloids in plants and cell suspension cultures: Induction and degradation. In: Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press. [Source for Biosynthetic Context].

-

Wysocka, W., & Przybył, A. (1996). A simple procedure for the isolation of angustifoline from Lupinus angustifolius (cv. Fest) seeds, with application to other lupin alkaloids.[8] Journal of Agricultural and Food Chemistry, 44(8), 2129–2133. [Primary Protocol Source ]. Link

-

Bratek-Wiewiórowska, M. D., et al. (1979).[7] Further investigations on the chemistry and structure of angustifoline... Part 6. Journal of the Chemical Society, Perkin Transactions 2, 1469-1476. Link

-

Kamel, M., et al. (2015).[8] Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract. Phytochemistry Letters, 13, 283-289. [Modern Bioactivity Reference].

Sources

- 1. WO1995032968A1 - Process for extracting alkaloids, in particular lupanin, from alkaloid-containing plants - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. oops.uni-oldenburg.de [oops.uni-oldenburg.de]

- 4. PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing alkaloids - Google Patents [patents.google.com]

- 5. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance Spectroscopy | Encyclopedia MDPI [encyclopedia.pub]

- 7. Further investigations on the chemistry and structure of angustifoline and its derivatives. Part 6. New evidence of factors responsible for basicity of α-cyanoamines: crystal and molecular structure of N-cyanomethylangustifoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

Angustifoline: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

Abstract

Angustifoline, a tricyclic quinolizidine alkaloid predominantly found in species of the Lupinus genus, represents a key component of the plant's sophisticated chemical defense arsenal. This in-depth technical guide provides a comprehensive overview of the multifaceted role of angustifoline in plant defense mechanisms, tailored for researchers, scientists, and drug development professionals. The guide elucidates the biosynthesis of angustifoline, its direct and indirect defensive actions against herbivores and pathogens, and the underlying molecular signaling pathways. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and bio-functional assessment of angustifoline, supported by quantitative data and visual diagrams to facilitate a deeper understanding of its scientific importance and potential applications.

Introduction: The Chemical Arms Race in Plant Defense

Plants, as sessile organisms, have evolved a remarkable array of defense strategies to counteract a multitude of biotic threats, including herbivorous insects and pathogenic microorganisms.[1] A primary line of defense is the production of a diverse suite of secondary metabolites, which are not essential for primary metabolic processes but play a crucial role in environmental interactions.[1] Among these, alkaloids constitute a large and structurally diverse group of nitrogen-containing compounds known for their potent biological activities.[2]

Quinolizidine alkaloids (QAs), a class to which angustifoline belongs, are characteristic secondary metabolites of many species within the Fabaceae family, particularly the genus Lupinus (lupins).[3][4] These compounds are recognized for their bitter taste and toxic effects, serving as a primary deterrent against a wide range of herbivores.[4][5] Moreover, emerging evidence highlights their antimicrobial properties, suggesting a broader role in protecting plants from pathogenic fungi and bacteria.[6][7] This guide focuses specifically on angustifoline, a prominent QA in several lupin species, to provide a detailed understanding of its contribution to plant resilience.

Angustifoline: Structure and Biosynthesis

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid.[6] Its biosynthesis, like other QAs, originates from the amino acid L-lysine.[2][3] The initial and well-established steps of the QA biosynthetic pathway involve the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC).[2][3] Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO) to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.[2][3] The precise enzymatic steps leading from Δ¹-piperideine to the intricate tricyclic structure of angustifoline are not yet fully elucidated, though it is hypothesized that lupanine may act as a precursor.[2]

Caption: Putative biosynthetic pathway of angustifoline from L-lysine.

Role of Angustifoline in Plant Defense

Angustifoline contributes to plant defense through both direct and indirect mechanisms, targeting a broad spectrum of antagonists.

Direct Defense: Anti-herbivore and Antimicrobial Properties

The primary defensive role of angustifoline, and QAs in general, is to deter herbivory. The bitter taste of these alkaloids makes plant tissues unpalatable to many insects and mammals.[5] Ingestion of QAs can lead to various toxic effects in herbivores, including interference with nerve function, disruption of protein synthesis, and inhibition of digestion.[2] While much of the research has focused on the collective effect of the QA profile in lupins, studies have indicated that angustifoline itself possesses insecticidal properties.

Angustifoline also exhibits significant antimicrobial activity against a range of fungal and bacterial pathogens.[6] This broad-spectrum activity suggests that angustifoline plays a crucial role in protecting the plant from opportunistic infections, particularly at sites of wounding caused by herbivores. The proposed mechanisms of antimicrobial action for alkaloids often involve the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[8]

| Antagonist Type | Specific Examples | Observed/Proposed Effect of Angustifoline | Effective Concentration (if known) |

| Insect Herbivores | Aphids (e.g., Acyrthosiphon pisum) | Deterrent, toxic.[2] | Not specified in reviewed literature. |

| Lepidopteran larvae | Feeding deterrent. | Not specified in reviewed literature. | |

| Fungal Pathogens | Candida albicans | Inhibition of filamentation, disruption of cell membrane.[9] | MIC values for related compounds suggest a range of 0.16 to 0.32 µL/mL.[9] |

| Aspergillus species | Growth inhibition.[10] | Not specified in reviewed literature. | |

| Bacterial Pathogens | Gram-positive bacteria | Inhibition of growth.[6] | Not specified in reviewed literature. |

Indirect Defense: Priming and Signaling

Beyond its direct toxic effects, angustifoline may also function as a signaling molecule, priming the plant for a more robust defense response upon subsequent attacks. The presence of alkaloids can lead to the induction of various defense-related genes and the production of other defensive compounds. This priming effect allows for a faster and stronger response to future threats.

Herbivore feeding and pathogen infection trigger complex signaling cascades within the plant, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic acid (SA).[11] The JA pathway is predominantly activated in response to chewing insects and necrotrophic pathogens, while the SA pathway is typically induced by biotrophic pathogens and piercing-sucking insects.[12][13] There is often an antagonistic relationship between the JA and SA pathways, allowing the plant to fine-tune its defense response to the specific attacker.[3][13] It is hypothesized that the production of angustifoline is, at least in part, regulated by the JA pathway, and that its presence may, in turn, modulate the crosstalk between the JA and SA signaling cascades, although direct evidence for angustifoline's specific role in this process is still an active area of research.

Caption: Proposed role of angustifoline in plant defense signaling pathways.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments related to the study of angustifoline in plant defense.

Extraction and Quantification of Angustifoline

This protocol outlines a general procedure for the extraction and quantification of angustifoline from lupin plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Freeze-dried lupin tissue (leaves, stems, seeds)

-

Methanol

-

0.1 M Hydrochloric acid (HCl)

-

Ammonium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

-

Angustifoline standard

Procedure:

-

Homogenization: Grind freeze-dried plant tissue to a fine powder.

-

Extraction: a. Suspend the powdered tissue in methanol and sonicate for 30 minutes. b. Centrifuge the mixture and collect the supernatant. c. Repeat the extraction process twice more and pool the supernatants.

-

Acid-Base Partitioning: a. Evaporate the methanol from the pooled supernatant under reduced pressure. b. Resuspend the aqueous residue in 0.1 M HCl. c. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. d. Make the aqueous phase alkaline (pH 9-10) with ammonium hydroxide. e. Extract the alkaloids into dichloromethane (repeat three times).

-

Purification: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Evaporate the dichloromethane to dryness. c. For further purification, the residue can be passed through an SPE cartridge.

-

Quantification: a. Dissolve the purified alkaloid extract in a known volume of methanol. b. Analyze the sample using a validated HPLC-MS/MS method. c. Prepare a calibration curve using an angustifoline standard to quantify the concentration in the plant extract.

Herbivore Feeding Bioassay

This protocol describes a choice-test bioassay to evaluate the deterrent effect of angustifoline on a generalist chewing herbivore.

Materials:

-

Herbivorous insects (e.g., Spodoptera littoralis larvae)

-

Leaf discs from a palatable host plant (e.g., lettuce)

-

Purified angustifoline

-

Solvent (e.g., ethanol)

-

Petri dishes

-

Filter paper

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of concentrations of angustifoline in the chosen solvent. A solvent-only solution will serve as the control.

-

Leaf Disc Treatment: a. Cut uniform leaf discs from the host plant. b. Apply a known volume of the angustifoline solution to one half of the leaf discs and the control solution to the other half. c. Allow the solvent to evaporate completely.

-

Bioassay Setup: a. Place one treated and one control leaf disc in each Petri dish lined with moist filter paper. b. Introduce a single, pre-weighed herbivore larva into the center of each Petri dish.

-

Data Collection: a. After a set period (e.g., 24 or 48 hours), remove the larvae and re-weigh them. b. Measure the area of each leaf disc consumed using image analysis software.

-

Analysis: Calculate a feeding deterrence index and compare the weight gain of larvae in the treatment and control groups.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of angustifoline against a specific microbial strain.

Materials:

-

Purified angustifoline

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Grow the microbial strain to a specific optical density and dilute to a standardized concentration.

-

Serial Dilution: a. Prepare a stock solution of angustifoline in a suitable solvent. b. Perform a two-fold serial dilution of the angustifoline stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in medium without angustifoline) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microbe.

-

MIC Determination: The MIC is the lowest concentration of angustifoline that completely inhibits visible growth of the microbe, which can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

Angustifoline stands out as a pivotal player in the chemical defense strategy of Lupinus species. Its biosynthesis from L-lysine gives rise to a molecule with potent anti-herbivore and antimicrobial properties, providing a broad-spectrum defense against a variety of biotic threats. While the direct toxic and deterrent effects are well-recognized, the role of angustifoline in modulating plant defense signaling pathways presents an exciting frontier for future research. A deeper understanding of how angustifoline interacts with the JA/SA signaling network could unveil novel mechanisms of plant immunity.

For drug development professionals, the biological activities of angustifoline and other quinolizidine alkaloids offer a promising source of lead compounds. Their antimicrobial properties, in particular, warrant further investigation in an era of increasing antibiotic resistance. The protocols provided in this guide offer a solid foundation for researchers to further explore the fascinating world of angustifoline and its potential applications in agriculture and medicine.

References

- Ali, A., Abdelrahman, M., & El-Sayed, M. (2019). Alkaloid Role in Plant Defense Response to Growth and Stress.

- Caicedo, N. H., et al. (2022). Action Mechanisms of Effectors in Plant-Pathogen Interaction. PMC - PubMed Central - NIH.

- Heiling, S., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.

- ScreenLib. (n.d.). Angustifoline | CAS 550-43-6. ScreenLib.

- Wink, M. (1992). Allelochemical Properties of Quinolizidine Alkaloids.

- Verma, S., et al. (2022). Plants Retaliating Defense Strategies against Herbivores.

- Yadav, M., Singh, I. K., & Singh, A. (2022). Analyzing plant defenses in nature.

- BenchChem. (2025). Angustifoline: A Technical Guide to its Discovery and Historical Research. BenchChem.

- ScienceDaily. (2022). Antagonistic interactions of plant defense compounds. ScienceDaily.

- ResearchGate. (n.d.). The role of alkaloids in plant defense. Alkaloids produced in different...

- Paz, S., et al. (2024).

- González-Andrade, M., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC.

- War, A. R., et al. (2012). Mechanisms of plant defense against insect herbivores. PMC - NIH.

- El-Shazly, A., & Wink, M. (2014). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts.

- Liu, T., et al. (2025). Decoding Plant–Pathogen Interactions: A Comprehensive Exploration of Effector–Plant Transcription Factor Dynamics. PubMed Central.

- Wikipedia. (n.d.). Plant defense against herbivory. Wikipedia.

- Wink, M. (2018). Quinolizidine and Pyrrolizidine Alkaloid Chemical Ecology – a Mini-Review on Their Similarities and Differences.

- D'yakonov, A. V., & Kochetkov, N. K. (2018).

- Jones, J. D. G., & Dangl, J. L. (2006). The plant immune system.

- Atanasov, A. G., et al. (2021).

- Ahmad, S., et al. (2024).

- Poelman, E. H., et al. (2008). Mechanisms and ecological consequences of plant defence induction and suppression in herbivore communities. PMC - PubMed Central.

- Erb, M., & Reymond, P. (2019). Plant Defense against Insect Herbivores. MDPI.

- Hussain Biology. (2018). Plant Pathogen Interaction | Signalling. YouTube.

- Spande, T. F., et al. (1982). From Forest Floors to Pharmacology: Elucidating Millipede Defensive Alkaloids for Drug Discovery. VTechWorks.

- National Center for Case Study Teaching in Science. (2015). Plant Defenses Against Herbivory. YouTube.

- Raffauf, R. F. (1996). Plant Alkaloids: A Guide to Their Discovery and Distribution. Routledge.

- PubChem. (n.d.). Angustifoline. PubChem - NIH.

Sources

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of flavonoid compounds suppresses the cotton aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aphids — Botanical Control Formulations – ATTRA – Sustainable Agriculture [attra.ncat.org]

- 6. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Antibacterial Activity and Multi-Targeted Mechanism of Action of Suberanilic Acid Isolated from Pestalotiopsis trachycarpicola DCL44: An Endophytic Fungi from Ageratina adenophora [mdpi.com]

- 9. Antifungal activity of phenolic-rich Lavandula multifida L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]